molecular formula C15H12N4O4 B11186366 1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11186366
M. Wt: 312.28 g/mol
InChI Key: PFYUIVAJDWEZKG-UHFFFAOYSA-N
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Description

1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl group and the pyrido[2,3-d]pyrimidine core makes this compound particularly interesting for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . The compound binds to the active site of PI3K, inhibiting its activity and thereby exerting antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit PI3K and its potential antiproliferative activity make it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

1-ethyl-5-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H12N4O4/c1-2-18-13-12(14(20)17-15(18)21)11(6-7-16-13)9-4-3-5-10(8-9)19(22)23/h3-8H,2H2,1H3,(H,17,20,21)

InChI Key

PFYUIVAJDWEZKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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